molecular formula C13H8FNO2 B6375848 2-Cyano-4-(4-fluoro-2-hydroxyphenyl)phenol CAS No. 1261901-02-3

2-Cyano-4-(4-fluoro-2-hydroxyphenyl)phenol

Cat. No.: B6375848
CAS No.: 1261901-02-3
M. Wt: 229.21 g/mol
InChI Key: JWTFDOWGZJHCDB-UHFFFAOYSA-N
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Description

2-Cyano-4-(4-fluoro-2-hydroxyphenyl)phenol is an organic compound with the molecular formula C13H8FNO2 It is characterized by the presence of a cyano group, a fluoro group, and a hydroxyphenyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-(4-fluoro-2-hydroxyphenyl)phenol typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of specialized equipment and reagents to ensure high yield and purity. The exact methods can vary depending on the scale of production and the desired specifications of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-(4-fluoro-2-hydroxyphenyl)phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Cyano-4-(4-fluoro-2-hydroxyphenyl)phenol has several scientific research applications, including:

Mechanism of Action

The mechanism by which 2-Cyano-4-(4-fluoro-2-hydroxyphenyl)phenol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the application, but typically involve binding to active sites and modulating biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluorophenol: Similar in structure but with a chloro group instead of a cyano group.

    4-Fluoro-2-hydroxybenzonitrile: Similar but lacks the phenol group.

Uniqueness

The presence of both a cyano and a fluoro group, along with a hydroxyphenyl group, makes it a versatile compound for various chemical transformations and applications .

Properties

IUPAC Name

5-(4-fluoro-2-hydroxyphenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO2/c14-10-2-3-11(13(17)6-10)8-1-4-12(16)9(5-8)7-15/h1-6,16-17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTFDOWGZJHCDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)O)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684705
Record name 4'-Fluoro-2',4-dihydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261901-02-3
Record name 4'-Fluoro-2',4-dihydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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